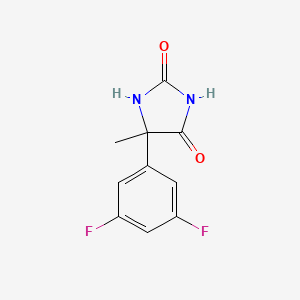
5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione
Descripción general
Descripción
5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione, also known as Mifepristone, is a synthetic steroid compound that has been used for a variety of medical applications. It is a member of the progesterone receptor antagonist family, meaning that it binds to the progesterone receptor and blocks the action of progesterone. Mifepristone has been studied for its potential to treat a variety of medical conditions, including endometriosis, uterine fibroids, and cancer. In addition, it has been used as an abortifacient in combination with misoprostol. In
Aplicaciones Científicas De Investigación
Serotonin Receptor Interaction
- Role in Serotonin Receptor Interaction : It has been studied in the context of serotonin receptor interaction, particularly focusing on the balance between selective and dual 5-HT7R/5-HT1A actions of substituted hydantoins (Kucwaj-Brysz et al., 2018).
Synthesis and Chemical Properties
- Synthesis and Analogs : Research includes the synthesis of 5-amino-3-methylimidazolidine-2,4-dione and its analogs, highlighting the chemical processes and properties of these compounds (Witchard & Watson, 2010).
Corrosion Inhibition
- Use in Corrosion Inhibition : The compound has been investigated for its performance as a corrosion inhibitor for mild steel in hydrochloric acid solution, showcasing its potential in industrial applications (Yadav et al., 2015).
Molecular Dimerization
- Molecular Dimerization Studies : Its role in hydrogen-bond-assisted, concentration-dependent molecular dimerization has been studied, providing insights into its chemical behavior and interactions (Bisello et al., 2017).
Antibacterial Activity
- Antibacterial Activity Assessment : The compound has been evaluated for its in vitro antibacterial activity, especially against human breast adenocarcinoma cell lines and its role in anti-inflammatory activity (Uwabagira & Sarojini, 2019).
Quantum Chemical Studies
- Quantum Mechanical and Spectroscopic Studies : The compound has been the subject of quantum mechanical, spectroscopic studies and molecular docking analysis, providing a deeper understanding of its structural and electronic properties (Sevvanthi et al., 2017).
Pharmacological Properties
- Investigation of Pharmacodynamic and Pharmacokinetic Profile : The compound's stereoisomers have been synthesized and evaluated for their pharmacodynamic and pharmacokinetic profiles, highlighting the impact of stereochemistry on their properties (Kucwaj-Brysz et al., 2020).
Electrochemical Behavior
- Electrochemical Behavior Study : Its electrochemical behavior has been examined, providing insights into its redox processes and structural relationships (Nosheen et al., 2012).
Structure-Property Relationship
- Structure-Property Relationship Exploration : The relationship between its structure and properties, such as anticonvulsant action and toxicity, has been explored (Kumar & Bhaskar, 2019).
Propiedades
IUPAC Name |
5-(3,5-difluorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)5-2-6(11)4-7(12)3-5/h2-4H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEHPRKMPWNDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Difluorophenyl)-5-methylimidazolidine-2,4-dione | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

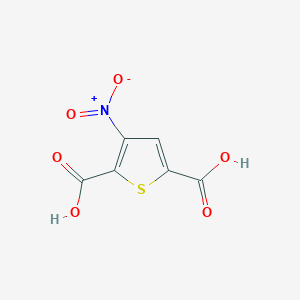
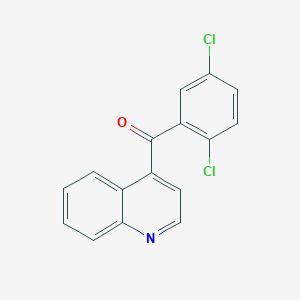
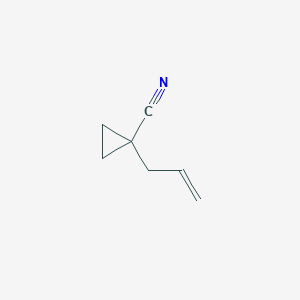
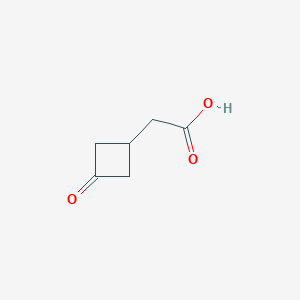
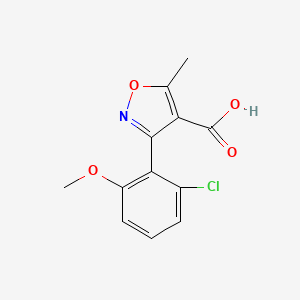
![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B1429116.png)
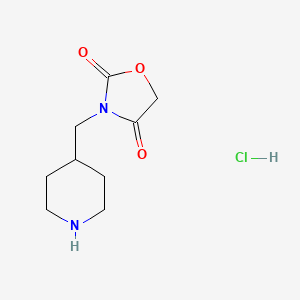
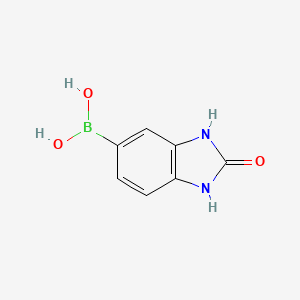
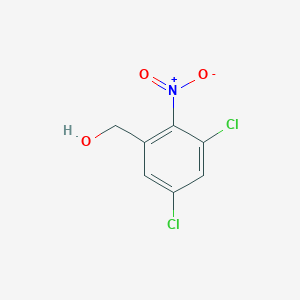
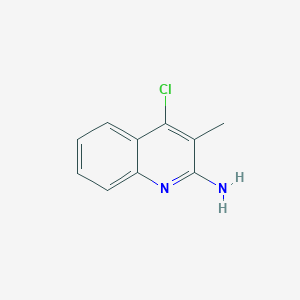
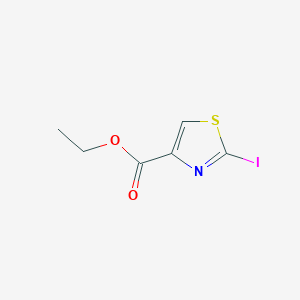
![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)
![7-Benzyl-1,7-diazaspiro[4.5]decane](/img/structure/B1429128.png)
![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)